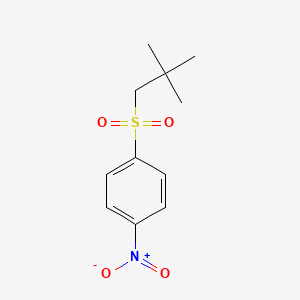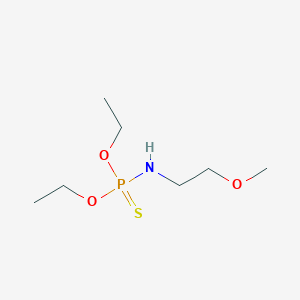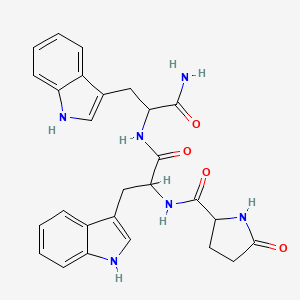![molecular formula C26H28N6O2 B13998226 N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide CAS No. 5300-75-4](/img/structure/B13998226.png)
N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE is a complex organic compound with the molecular formula C26H28N6O2 It is known for its unique structure, which includes two dimethylcarbamimidoyl groups attached to a benzene-1,3-dicarboxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,3-dicarboxylic acid with N,N-dimethylcarbamimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced amides and related compounds.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE: Similar in structure but with different substituents.
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,4-DICARBOXAMIDE: Differing in the position of the carboxamide groups.
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,2-DICARBOXAMIDE: Another positional isomer with distinct properties.
Uniqueness
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
5300-75-4 |
|---|---|
Fórmula molecular |
C26H28N6O2 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
3-N,3-N-bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H28N6O2/c1-30(2)23(27)17-8-12-21(13-9-17)32(22-14-10-18(11-15-22)24(28)31(3)4)26(34)20-7-5-6-19(16-20)25(29)33/h5-16,27-28H,1-4H3,(H2,29,33) |
Clave InChI |
NZECSDRUDIFJJF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=N)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=N)N(C)C)C(=O)C3=CC=CC(=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)



![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)




